

# Spectroscopic Characterization of 2-(2,5-Dichlorophenyl)oxirane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(2,5-Dichlorophenyl)oxirane

CAS No.: 2783-27-9

Cat. No.: B3369979

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## Introduction

**2-(2,5-Dichlorophenyl)oxirane** is a halogenated aromatic epoxide of significant interest in medicinal chemistry and drug development. Its rigid three-membered oxirane ring, coupled with the electronically distinct dichlorophenyl moiety, presents a unique scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2,5-Dichlorophenyl)oxirane**, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The presented data, while predictive in the absence of comprehensive published experimental spectra, is founded on the analysis of structurally analogous compounds and established spectroscopic principles.

## Chemical Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular architecture of **2-(2,5-Dichlorophenyl)oxirane**.

Property	Value
Chemical Formula	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O
Molecular Weight	189.04 g/mol
CAS Number	2783-27-9
Physical Form	Predicted to be a liquid at room temperature

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-(2,5-Dichlorophenyl)oxirane** is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

### Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity
~3050-3100	C-H stretch (aromatic)	Medium
~2990-3050	C-H stretch (oxirane ring)	Medium
~1600, 1475, 1400	C=C stretch (aromatic ring)	Medium-Strong
~1250	C-O-C asymmetric stretch (oxirane ring)	Strong
~880, 820	C-O-C symmetric stretch (oxirane ring)	Strong
~1100-1000	C-Cl stretch	Strong
~800-850	C-H out-of-plane bend (aromatic)	Strong

## Interpretation of the IR Spectrum

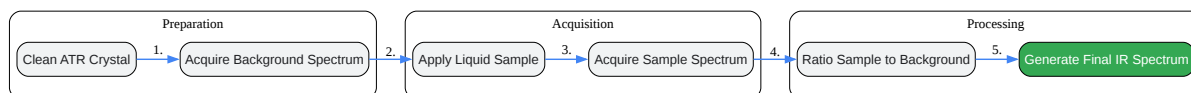
The IR spectrum provides a fingerprint of the molecule. The presence of the oxirane ring is strongly indicated by the characteristic C-O-C stretching vibrations, typically appearing as strong bands around 1250 cm<sup>-1</sup> (asymmetric) and in the 950-810 cm<sup>-1</sup> region (symmetric). The

aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000  $\text{cm}^{-1}$  and the C=C stretching bands in the 1600-1400  $\text{cm}^{-1}$  region. The strong absorption due to the C-Cl bonds is expected in the fingerprint region, typically between 1100 and 1000  $\text{cm}^{-1}$ .

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.[1]

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2] Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of **2-(2,5-Dichlorophenyl)oxirane** directly onto the center of the ATR crystal.[3]
- Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ . The number of scans can be adjusted to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



2-(2,5-Dichlorophenyl)oxirane Structure

Predicted <sup>1</sup>H NMR Correlations

~7.10-7.35 ppm (Aromatic Protons)    ~4.05 ppm (Oxirane CH)    ~2.80-3.20 ppm (Oxirane CH<sub>2</sub>)

Predicted <sup>13</sup>C NMR Correlations

~127-138 ppm (Aromatic Carbons)    ~52 ppm (Oxirane CH)    ~47 ppm (Oxirane CH<sub>2</sub>)

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Caption: Predicted NMR correlations for the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

## Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Ion	Interpretation
188/190/192	$[M]^+$	Molecular ion peak (showing isotopic pattern for two chlorine atoms)
153/155	$[M - Cl]^+$	Loss of a chlorine atom
145	$[M - CH_2O]^+$	Loss of formaldehyde from the molecular ion
119	$[C_7H_4Cl]^+$	Dichlorophenyl cation
111	$[C_6H_4Cl]^+$	Chlorophenyl cation

## Interpretation of the Mass Spectrum

The mass spectrum under electron ionization (EI) conditions is expected to show a prominent molecular ion peak ( $[M]^+$ ) at m/z 188, with characteristic isotopic peaks at m/z 190 and 192 due to the presence of two chlorine atoms ( $^{35}Cl$  and  $^{37}Cl$  isotopes). [4] Common fragmentation pathways for epoxides include the loss of small neutral molecules. A significant fragment would likely arise from the cleavage of the C-C bond of the oxirane ring, leading to the formation of a stable dichlorobenzoyl cation or related fragments. The base peak in the spectrum could correspond to a fragment resulting from a rearrangement followed by fragmentation.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (the molecular ion) and various fragment ions. [5]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

## Conclusion

The spectroscopic data presented in this guide, though predictive, offer a robust framework for the identification and characterization of **2-(2,5-Dichlorophenyl)oxirane**. The combination of IR, NMR, and MS provides complementary information that, when analyzed together, allows for a confident structural assignment. Researchers and scientists working with this compound are encouraged to use this guide as a reference for interpreting their own experimental data and for designing further studies involving this versatile chemical entity.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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